

4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS number 864377-28-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B2373271

[Get Quote](#)

An In-Depth Technical Guide to **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** (CAS No. 864377-28-6)

Introduction

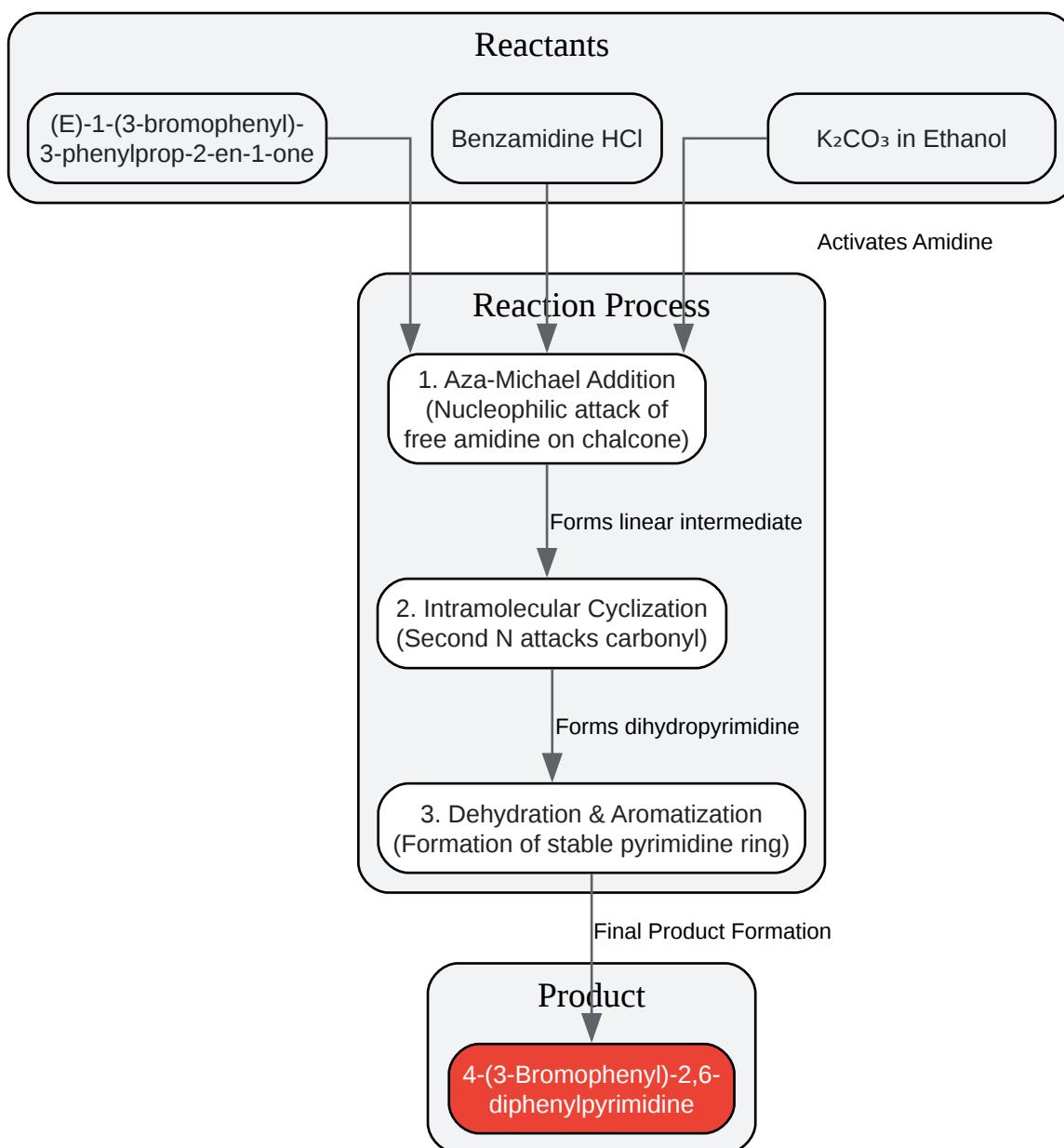
4-(3-Bromophenyl)-2,6-diphenylpyrimidine, identified by CAS number 864377-28-6, is a trisubstituted pyrimidine derivative that serves as a pivotal intermediate in advanced chemical synthesis. The strategic placement of a bromophenyl moiety at the C4 position of the pyrimidine core, flanked by two phenyl groups at C2 and C6, imparts a unique combination of steric and electronic properties. The bromine atom acts as a versatile functional handle, enabling a wide array of subsequent cross-coupling reactions. This makes the molecule a highly valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and its significant applications in the fields of medicinal chemistry and materials science, tailored for researchers and drug development professionals.

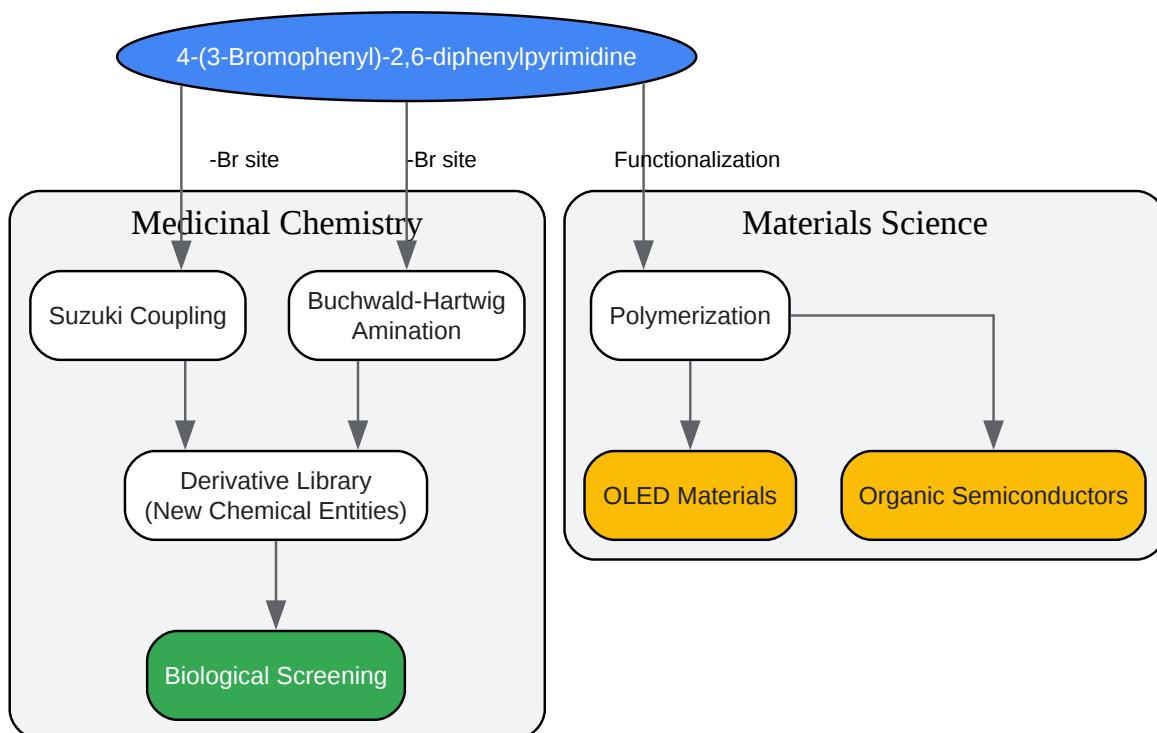
Physicochemical and Structural Properties

The compound typically presents as a white to almost white crystalline powder.^{[1][2][3]} Its core structure consists of a central pyrimidine ring substituted with three aromatic groups, leading to a high molecular weight and a non-planar conformation. The phenyl rings are twisted relative to the central pyrimidine heterocycle, a common feature in such multi-aryl systems that influences crystal packing and solubility.^{[4][5]}

Property	Value	Source(s)
CAS Number	864377-28-6	[1] [2] [3]
Molecular Formula	C ₂₂ H ₁₅ BrN ₂	[1] [2] [6]
Molecular Weight	387.27 g/mol	[1] [2] [3]
Melting Point	134.0 to 138.0 °C	[1] [2] [3]
Boiling Point	~450 °C (Predicted)	[1] [2] [3]
Density	~1.345 g/cm ³ (Predicted)	[1] [2] [3]
Appearance	White to Almost white powder to crystal	[1] [2]
Purity	>98.0% (HPLC)	
Storage	Sealed in dry, Room Temperature	[1] [2]

Synthesis and Mechanistic Insight


The construction of the 2,4,6-trisubstituted pyrimidine core is most effectively achieved through a condensation-cyclization reaction. The primary and most cited synthetic route involves the reaction between an α,β -unsaturated ketone (a chalcone derivative) and an amidine.[\[1\]](#) This method is a cornerstone of pyrimidine synthesis due to its reliability and the accessibility of the starting materials.


Key Synthetic Precursors:

- (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: The chalcone component that provides the C4, C5, and C6 atoms of the pyrimidine ring.
- Benzamidine hydrochloride: The amidine component that provides the N1, C2, and N3 atoms.
- Base (e.g., Potassium Carbonate): Required to deprotonate the amidine hydrochloride, generating the free amidine base necessary for the nucleophilic attack.

Reaction Mechanism Workflow

The synthesis proceeds via a well-established pathway. First, the base generates the neutral benzimidine. This species then acts as a nucleophile, undergoing aza-Michael addition to the β -carbon of the chalcone. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the second nitrogen atom onto the ketone carbonyl. Subsequent dehydration and aromatization (often an oxidation step, which can occur in air) lead to the formation of the stable 2,4,6-trisubstituted pyrimidine ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS#: 864377-28-6 [m.chemicalbook.com]
- 2. 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | 864377-28-6 [amp.chemicalbook.com]
- 3. China 4-(3-bromophenyl)-2,6-diphenylpyrimidine CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-(3-bromophenyl)-2,6-diphenylpyrimidine (C₂₂H₁₅BrN₂) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS number 864377-28-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2373271#4-3-bromophenyl-2-6-diphenylpyrimidine-cas-number-864377-28-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com